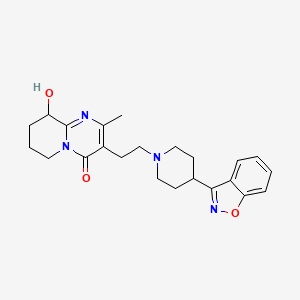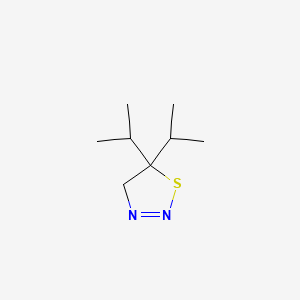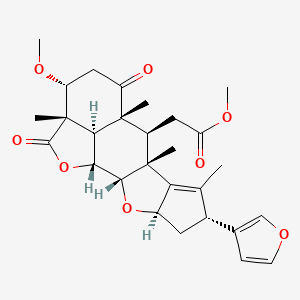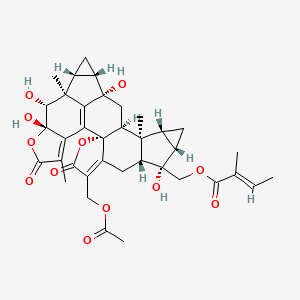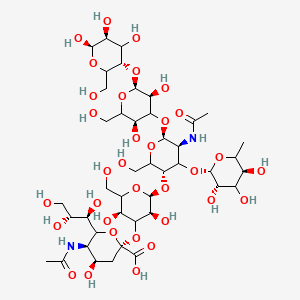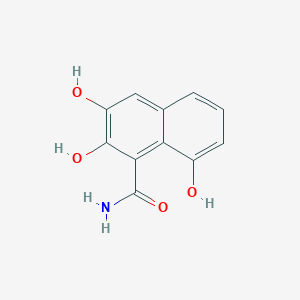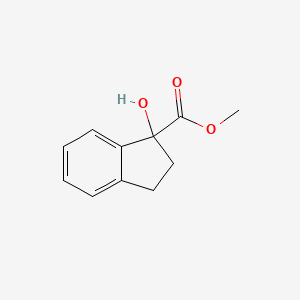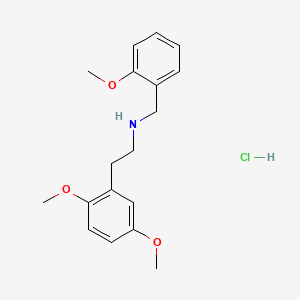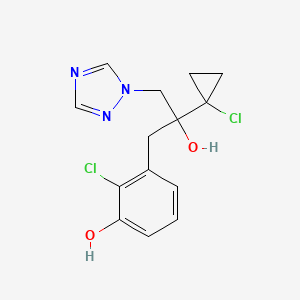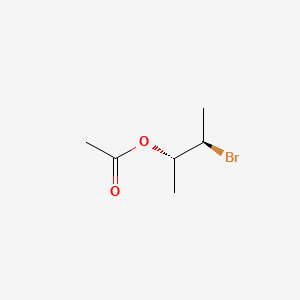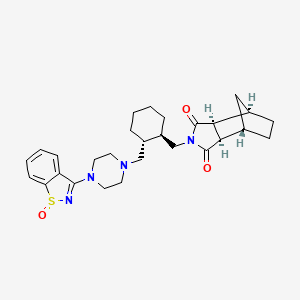
Lurasidone Sulfoxide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Lurasidone metabolite M10, also known as ID-14324, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood and cognition.
Mode of Action
Lurasidone metabolite M10 acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors . It binds with high affinity to these receptors, blocking their activity . This mixed serotonin and dopamine activity is thought to improve cognition . Antagonism of serotonin receptors can also improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The major biochemical pathways involved in the metabolism of Lurasidone metabolite M10 include oxidative N-dealkylation , hydroxylation of the norbornane ring, and S-oxidation . These pathways lead to the formation of two active metabolites, referred to as ID-14283 and ID-14326, and a major inactive metabolite, ID-11614 .
Pharmacokinetics
Lurasidone metabolite M10 is principally metabolized by cytochrome P450 (CYP) 3A4 . Its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Result of Action
The molecular and cellular effects of Lurasidone metabolite M10’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors . By blocking these receptors, it can improve cognition and reduce negative symptoms of psychoses .
Action Environment
The action of Lurasidone metabolite M10 is influenced by environmental factors such as the presence of food and the activity of CYP3A4 . It should be taken with at least 350 kcal of food to improve its bioavailability .
Análisis Bioquímico
Biochemical Properties
Lurasidone metabolite M10 interacts with several enzymes, proteins, and other biomolecules. It is principally metabolized by cytochrome P450 (CYP) 3A4 . The nature of these interactions is primarily antagonistic, with lurasidone displaying high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors .
Cellular Effects
Lurasidone metabolite M10 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, primarily through its interactions with the CYP3A4 enzyme .
Molecular Mechanism
The mechanism of action of Lurasidone metabolite M10 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and displays partial agonism at 5-HT1A receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lurasidone metabolite M10 change over time. It has a mean elimination half-life of 18 hours, and is mostly eliminated in the feces . Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Lurasidone metabolite M10 vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects have been reported at high doses .
Metabolic Pathways
Lurasidone metabolite M10 is involved in several metabolic pathways, interacting with enzymes such as CYP3A4 . It does not significantly inhibit or induce CYP450 hepatic enzymes .
Transport and Distribution
Lurasidone metabolite M10 is transported and distributed within cells and tissues . It is approximately 99% bound to serum plasma proteins, indicating potential interactions with transporters or binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lurasidone Sulfoxide involves multiple steps, starting with the preparation of the methano-isoindole core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lurasidone Sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in products with new functional groups replacing the original ones .
Aplicaciones Científicas De Investigación
Lurasidone Sulfoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Lurasidone Sulfoxide can be compared with other similar compounds, such as:
Lurasidone Metabolite M10: Shares a similar core structure but differs in functional groups and biological activity.
Other Methano-Isoindole Derivatives: These compounds have variations in their chemical structure, leading to differences in their chemical and biological properties.
Propiedades
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYJLJKDGQUHSJ-HTWOXQOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809325-45-8 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(((1R,2R)-2-((4-(1-oxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)methyl)cyclohexyl)methyl)-, (3aR,4S,7R,7aS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809325458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-2-(((1R,2R)-2-((4-(1-OXIDO-1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXYL)METHYL)-, (3AR,4S,7R,7AS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX95ZN7H2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


